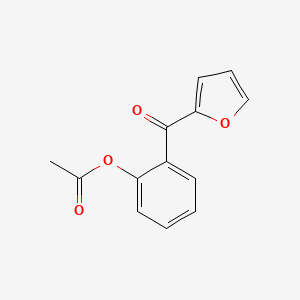

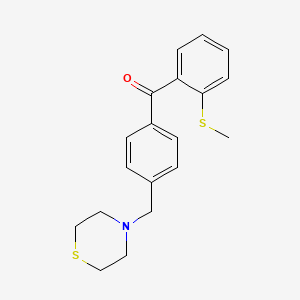

2-Thiomethyl-4'-thiomorpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

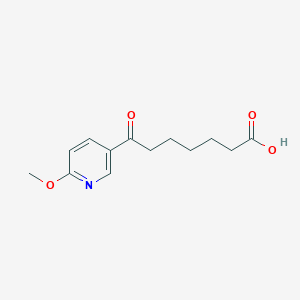

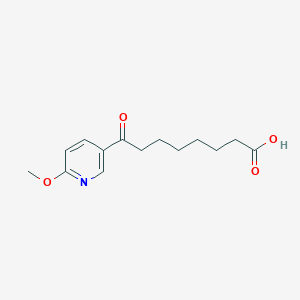

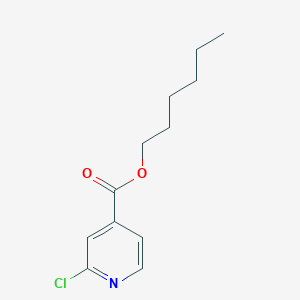

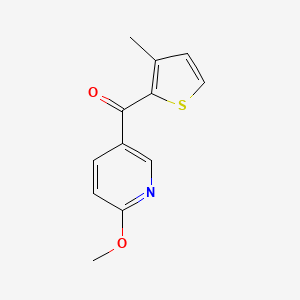

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a special chemical with the CAS Number: 898781-66-3 and Linear Formula: C19H21NOS2 . It is provided by several suppliers such as Rieke Metals, Inc., BOC Sciences, and Benchchem .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H21NOS2 . The InChI code for this compound is 1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 343.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .科学研究应用

Antitumor Activity

Benzophenone derivatives, including those similar to 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, have been synthesized and evaluated for their antitumor properties. Studies have shown that morpholino and thiomorpholino benzophenones exhibit significant cytotoxic activity against various cancer cells, such as P388 murine leukemia and human lung carcinoma cells. Some of these compounds have also demonstrated notable antitumor activity in vivo, specifically against malignant ascites caused by P388 cells in mice (Kumazawa et al., 1997).

Photochemistry in Biological Chemistry

Benzophenone photophores, which may include derivatives like 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, are notable for their unique photochemical properties. These properties are exploited in various fields, including biological chemistry, bioorganic chemistry, and material science. The light-directed covalent attachment process of these photophores is used for binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. These applications highlight the importance of benzophenone derivatives in photochemistry-related research (Dormán et al., 2016).

Environmental Applications

Benzophenone derivatives are also explored in environmental applications, such as in the development of adsorption resins for the removal of pollutants from water. For instance, tertiary amine-functionalized adsorption resins have been synthesized for the effective removal of benzophenone-4, a typical anti-UV product, from water. This highlights the potential environmental significance of benzophenone derivatives in water purification technologies (Zhou et al., 2018).

Material Science and Photopolymerization

In material science, benzophenone derivatives are utilized in the synthesis of photoreactive polymers. These polymers are then employed for the surface modification of various biomaterials, indicating the versatility of benzophenone derivatives in developing advanced materials with specific properties. Such applications include the creation of highly hydrophilic surfaces and the inhibition of protein adsorption and cell adhesion on treated surfaces, which are critical in biomedical engineering and drug delivery systems (Lin et al., 2015).

未来方向

属性

IUPAC Name |

(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSPMESRLGWMFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642909 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiomethyl-4'-thiomorpholinomethyl benzophenone | |

CAS RN |

898782-55-3 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。